molecular formula C8H10ClNO B13593189 O-[2-(2-chlorophenyl)ethyl]hydroxylamine CAS No. 113211-45-3

O-[2-(2-chlorophenyl)ethyl]hydroxylamine

Cat. No.: B13593189
CAS No.: 113211-45-3
M. Wt: 171.62 g/mol
InChI Key: NMEKKXAXZPYVJA-UHFFFAOYSA-N
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Description

Chemical Name: O-[2-(2-Chlorophenyl)ethyl]hydroxylamine CAS Number: 99907-85-4 Synonyms:

  • O-(2-Chlorophenyl)hydroxylamine
  • SCHEMBL5014006
  • ZINC34091858

Molecular Formula: C₈H₉ClNO (calculated) Molecular Weight: 170.5 g/mol (calculated) Structural Features:

  • A hydroxylamine (-NH₂O-) group bonded to a 2-(2-chlorophenyl)ethyl substituent.

Properties

CAS No.

113211-45-3

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

O-[2-(2-chlorophenyl)ethyl]hydroxylamine

InChI

InChI=1S/C8H10ClNO/c9-8-4-2-1-3-7(8)5-6-11-10/h1-4H,5-6,10H2

InChI Key

NMEKKXAXZPYVJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCON)Cl

Origin of Product

United States

Preparation Methods

The synthesis of O-[2-(2-chlorophenyl)ethyl]hydroxylamine can be achieved through several chemical routes. One common method involves the reaction of 2-chlorobenzophenone with hydroxylamine under suitable conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, may vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine moiety undergoes oxidation to form nitroso or nitro derivatives. Electrochemical studies on analogous hydroxylamine compounds reveal oxidation potentials between +0.45 V to +0.78 V vs. Ag/AgCl, depending on substituents . For O-[2-(2-chlorophenyl)ethyl]hydroxylamine:

Oxidizing AgentConditionsProductYieldReference
KMnO<sub>4</sub>Aqueous acetone, 0–5°C2-(2-Chlorophenyl)ethyl nitro compound68–72%
H<sub>2</sub>O<sub>2</sub>/Fe<sup>3+</sup>pH 3.0, 25°CNitroso intermediate55%

The chlorophenyl group stabilizes radical intermediates during oxidation, as evidenced by ESR spectroscopy .

Nucleophilic Substitution

The hydroxylamine group acts as a nucleophile in SN<sub>2</sub> reactions. Reactivity is enhanced by the electron-withdrawing chloro substituent:

ElectrophileConditionsProductRate Constant (k, M<sup>−1</sup>s<sup>−1</sup>)
Benzyl bromideDMF, 60°CO-[2-(2-Chlorophenyl)ethyl]-N-benzylhydroxylamine2.4 × 10<sup>−3</sup>
Acetyl chlorideEt<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>N-Acetyl derivativeQuantitative

Substitution occurs preferentially at the hydroxylamine nitrogen due to steric hindrance from the ethyl linker .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions to form isoxazolidines. Key data:

DienophileCatalystProductSelectivity
PhenylacetyleneNone, 80°C5-(2-Chlorophenyl)isoxazolidine83% trans
Methyl acrylateBF<sub>3</sub>·Et<sub>2</sub>OCarboxylated isoxazolidine91%

Reaction rates increase 12-fold in polar aprotic solvents compared to hydrocarbons .

Acid-Base Behavior

The hydrochloride salt (pK<sub>a</sub> = 4.9 ± 0.2) shows pH-dependent solubility:

pHSolubility (mg/mL)Dominant Species
2.048.2[C<sub>7</sub>H<sub>8</sub>ClNO]<sup>+</sup>Cl<sup>−</sup>
7.41.2Neutral molecule
10.00.3Deprotonated form

Data obtained via potentiometric titration .

Biological Interactions

While not a primary focus, mechanistic studies show:

  • Enzyme inhibition : IC<sub>50</sub> = 18 μM against cytochrome P450 3A4 via heme coordination

  • Antimicrobial activity : MIC = 32 μg/mL vs. S. aureus through membrane disruption

Scientific Research Applications

O-[2-(2-chlorophenyl)ethyl]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-[2-(2-chlorophenyl)ethyl]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the hydroxylamine core but differ in substituents, leading to variations in physicochemical and functional properties:

Compound Name Molecular Formula CAS Number Substituent Features Molecular Weight (g/mol) Key References
O-[2-(2-Chlorophenyl)ethyl]hydroxylamine C₈H₉ClNO 99907-85-4 2-chlorophenyl ethyl 170.5
O-(2-Trimethylsilylethyl)hydroxylamine HCl C₅H₁₆ClNOSi Not provided Trimethylsilyl ethyl (bulky, lipophilic) 185.7
O-(2,2,2-Trifluoroethyl)hydroxylamine HCl C₂H₅ClF₃NO 68401-66-1 Trifluoroethyl (high electronegativity) 151.5
O-[2-(2-Fluoroethoxy)ethyl]hydroxylamine HCl C₄H₁₀FNO₂ Not provided Fluoroethoxy (polar, hydrogen-bonding potential) 123.0
O-[2-(2-Ethoxy-phenoxy)-ethyl]hydroxylamine HCl C₁₀H₁₆ClNO₃ 936250-30-5 Ethoxy-phenoxy ethyl (aromatic ether) 257.7

Physicochemical and Functional Differences

Electron-Withdrawing vs. Electron-Donating Groups
  • This may enhance its suitability in electrophilic substitution reactions .
  • O-(2,2,2-Trifluoroethyl)hydroxylamine HCl : The trifluoroethyl group (-CF₃) is strongly electron-withdrawing, increasing acidity of the hydroxylamine proton and altering solubility in polar solvents .
Lipophilicity and Steric Effects
  • O-(2-Trimethylsilylethyl)hydroxylamine HCl : The trimethylsilyl group increases lipophilicity, making this compound more soluble in organic solvents. Its bulky structure may hinder reactions requiring steric accessibility .
  • O-[2-(2-Ethoxy-phenoxy)-ethyl]hydroxylamine HCl: The ethoxy-phenoxy group introduces both aromatic and ether functionalities, likely enhancing stability and modulating reactivity in nucleophilic environments .
Hydrogen-Bonding Potential

Research Findings and Trends

  • Stability : Chlorophenyl and trifluoroethyl derivatives exhibit enhanced thermal stability compared to alkyl-substituted hydroxylamines, as electron-withdrawing groups reduce oxidative degradation .
  • Synthetic Utility : Fluoroethoxy and trimethylsilyl variants are favored in niche applications (e.g., radiopharmaceuticals or silicon-based polymers) due to their unique substituent effects .

Biological Activity

O-[2-(2-chlorophenyl)ethyl]hydroxylamine, a hydroxylamine derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₈H₁₀ClNO. The presence of the chlorophenyl group is significant as it influences the compound's reactivity and biological interactions. Its structure can be represented as follows:

O 2 2 chlorophenyl ethyl hydroxylamine\text{O 2 2 chlorophenyl ethyl hydroxylamine}

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing moderate to good activity. The minimum inhibitory concentration (MIC) values for Gram-positive and Gram-negative bacteria are summarized in Table 1.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent, particularly against resistant strains .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, such as K562 cells, by activating reactive oxygen species (ROS) pathways. The compound's ability to increase ROS levels correlates with its cytotoxic effects, which are summarized in Table 2.

Cell Line IC₅₀ (µM) Mechanism of Action
K56210 - 20Induction of apoptosis via ROS
HeLa15 - 25Mitochondrial dysfunction

The observed increase in caspase activity after treatment indicates that the compound triggers programmed cell death mechanisms .

The biological activity of this compound is primarily attributed to its ability to generate ROS and disrupt mitochondrial function. This leads to increased oxidative stress within cells, ultimately resulting in apoptosis. Studies have shown that compounds with similar structures often share this mechanism, emphasizing the role of oxidative stress in their anticancer effects .

Case Studies

In a notable case study involving Ewing’s sarcoma cell lines, this compound was found to inhibit cell proliferation significantly. The study highlighted the structure-activity relationship (SAR), revealing that modifications to the hydroxylamine moiety could enhance its potency against specific cancer types .

Q & A

Q. What are the common synthetic routes for O-[2-(2-chlorophenyl)ethyl]hydroxylamine, and how can reaction conditions be optimized for purity?

The compound is typically synthesized via O-alkylation of hydroxylamine derivatives. A method analogous to involves reacting 2-(2-chlorophenyl)ethyl bromide with hydroxylamine under basic conditions (e.g., NaHCO₃ in ethanol/water). Optimization steps include:

  • Temperature control : Maintaining 0–5°C during alkylation minimizes side reactions like over-alkylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.
  • Analytical validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H NMR (characteristic peaks: δ 3.8–4.2 ppm for CH₂-N-O and δ 7.2–7.6 ppm for aromatic protons) .

Q. How should researchers safely handle and store this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Stability tests show decomposition >6 months at room temperature .
  • Waste disposal : Neutralize with dilute HCl before incineration by licensed facilities to avoid environmental contamination .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aryl protons at δ 7.3–7.5 ppm, ethylenic CH₂ at δ 3.5–4.0 ppm) .
  • MS : High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺ = 186.0582 for C₈H₁₀ClNO) .
  • FTIR : Detect N–O stretching (950–980 cm⁻¹) and aromatic C–Cl (550–600 cm⁻¹) .

Advanced Research Questions

Q. How does the hydroxylamine group influence reactivity in cross-coupling reactions?

The hydroxylamine (–NH–O–) moiety acts as a nucleophile in Pd-catalyzed C–N bond formations. For example:

  • Buchwald-Hartwig amination : Reacts with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos to form N-aryl derivatives. Kinetic studies show rate enhancement with electron-withdrawing aryl groups (k = 0.12 min⁻¹ for –NO₂ vs. 0.05 min⁻¹ for –OCH₃) .
  • Side reaction mitigation : Additives like 1,10-phenanthroline suppress Pd black formation, improving yields from 65% to 85% .

Q. What strategies address stability challenges in aqueous or oxidative environments?

  • pH control : Stability decreases at pH >7 due to hydroxylamine oxidation. Buffers (pH 4–6, citrate or acetate) extend shelf life to 48 hours .
  • Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene) reduces radical-mediated degradation by 40% in DMSO stocks .
  • Lyophilization : Freeze-drying with trehalose (1:1 w/w) preserves activity for >6 months at –80°C .

Q. How can computational modeling predict biological interactions of this compound?

  • Docking studies : Schrödinger Suite Glide predicts binding to heme-containing enzymes (e.g., cytochrome P450 2D6, docking score = –9.2 kcal/mol). Validate with SPR (KD = 12 µM) .
  • ADMET prediction : SwissADME indicates moderate BBB permeability (logBB = 0.3) but high hepatic clearance (CLhep = 22 mL/min/kg), suggesting limited oral bioavailability .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across 3+ cell lines (e.g., HEK293, HepG2) with IC₅₀ values ±15% .
  • Metabolite profiling : LC-MS/MS identifies oxidation byproducts (e.g., nitroso derivatives) that may skew activity results .
  • Positive controls : Compare with known hydroxylamine analogs (e.g., methoxyamine) to isolate structure-activity relationships .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature0–5°CPrevents over-alkylation
Solvent SystemEthanol:H₂O (3:1)Enhances hydroxylamine solubility
CatalystPd(OAc)₂/Xantphos85% yield in C–N coupling

Q. Table 2. Stability Under Storage Conditions

ConditionHalf-Life (Days)Degradation Product
–20°C (N₂ atmosphere)>180None detected
25°C (air)7Nitroso derivative

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